molecular formula C10H9Cl2N B185189 4-(Chloromethyl)quinoline hydrochloride CAS No. 1822-57-7

4-(Chloromethyl)quinoline hydrochloride

Cat. No. B185189
Key on ui cas rn: 1822-57-7
M. Wt: 214.09 g/mol
InChI Key: YCSBVZQGDUCJIN-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a solution of quinolin-4-ylmethanol MDE 32014 (0.28 g, 1.76 mmol) in dry CH2Cl2 (18 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (2.6 mL, 36.0 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 4-(chloromethyl)quinoline hydrochloride MDE 32016 as an off-white solid (246 mg, 65% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11]O)=[CH:3][CH:2]=1.N1C2C(=CC=CC=2)C=C(CO)C=1.O=S(Cl)[Cl:27]>C(Cl)Cl>[ClH:27].[Cl:27][CH2:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[CH:2][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)CO
Name
Quantity
0.28 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)CO
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed at 40° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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